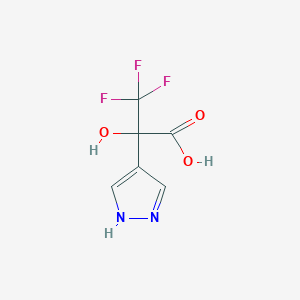

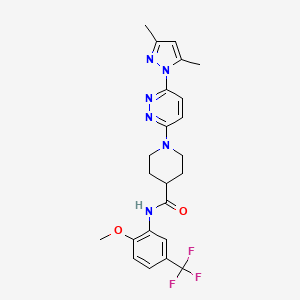

![molecular formula C24H25N3O4 B3007628 N-(3-乙酰苯基)-2-[1-[2-(二乙氨基)-2-氧代乙基]吲哚-3-基]-2-氧代乙酰胺 CAS No. 893982-27-9](/img/structure/B3007628.png)

N-(3-乙酰苯基)-2-[1-[2-(二乙氨基)-2-氧代乙基]吲哚-3-基]-2-氧代乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided papers. For instance, the synthesis of N-(3-trifluoroacetyl-indol-7-yl) acetamides involved a Beckmann rearrangement followed by trifluoroacetylation, yielding compounds with potential antiplasmodial properties . Another study reported the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide with an overall yield of 77%, highlighting improvements in reduction, acetylation, and ethylation methods . Additionally, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene, followed by recrystallization of the crude product .

Molecular Structure Analysis

The molecular structures of the synthesized acetamides were elucidated using various spectroscopic techniques. For example, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to crystallize in the orthorhombic crystal system, with intermolecular hydrogen bonds contributing to the stability of the structure . In another study, the molecular conformation of N-(2,6-Dimethylphenyl)-2,2,2-trimethylacetamide was found to be similar to other closely related acetanilides, with molecules linked through N—H⋯O hydrogen bonds .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of acetamide derivatives were diverse and included Beckmann rearrangement, acetylation, ethylation, and condensation reactions. The reaction conditions were optimized to improve yields and purity, as seen in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide, where potassium hydroxide and bromoethane were used for ethylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using techniques such as high-performance liquid chromatography (HPLC), which was used to determine 2-(diethylamino)-N-(2,6-dimethylphenyl) acetamide in a gel pharmaceutical formulation . Quantum chemical and natural bond orbital investigations provided insights into the structural, thermodynamical, and vibrational characteristics of compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide and N-(3,5-dimethylphenyl)-2,2-dichloroacetamide .

Case Studies and Applications

Several of the synthesized acetamide derivatives were evaluated for their biological activities. For instance, some novel (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamide derivatives were synthesized and showed promising antibacterial and antifungal activities against various pathogenic microorganisms . The antiplasmodial activity of N-(3-trifluoroacetyl-indol-7-yl) acetamides was assessed against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum, with molecular docking studies suggesting a mode of action against the parasite lactate dehydrogenase .

科学研究应用

大麻素受体配体

- N-(3-乙酰苯基)-2-[1-[2-(二乙氨基)-2-氧代乙基]吲哚-3-基]-2-氧代乙酰胺在吲哚-3-基-氧代乙酰胺的合成中得到探索,后者是大麻素受体 2 型 (CB2) 的有效且选择性的配体 (Moldovan 等人,2017).

抗菌剂

- 该化合物参与吲哚-3-基乙酰胺的合成,对各种细菌和真菌菌株表现出抗菌活性,包括金黄色葡萄球菌和白色念珠菌 (Almutairi 等人,2018).

抗炎活性

- 研究包括合成含有该部分的吲哚基和萘基化合物,显示出作为白三烯 B4 受体拮抗剂的潜力,具有抗炎作用 (Chan 等人,1996).

合成改进

- 关于改进相关化合物合成方法的研究,包括 N-(3-乙酰苯基)乙酰胺衍生物,在规模化生产中的应用 (Fenga,2007).

潜在抗疟疾特性

- 该化合物已用于合成新型乙酰胺,评估其体外抗疟疾特性,显示出对恶性疟原虫的潜在活性 (Mphahlele 等人,2017).

抗氧化特性

- 它用于合成 N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基乙酰胺衍生物,具有显着的抗氧化活性 (Gopi & Dhanaraju,2020).

属性

IUPAC Name |

N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4/c1-4-26(5-2)22(29)15-27-14-20(19-11-6-7-12-21(19)27)23(30)24(31)25-18-10-8-9-17(13-18)16(3)28/h6-14H,4-5,15H2,1-3H3,(H,25,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAGNNCJQLPXNDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC(=C3)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetylphenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((3-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B3007547.png)

![1-[2-(2-Bromoethoxy)phenyl]ethan-1-one](/img/structure/B3007549.png)

![[1-(Chloromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B3007550.png)

![N-[2-[(4-Chlorophenyl)sulfonylamino]ethyl]-N'-(3-methoxyphenyl)-N-methylethanimidamide;hydroiodide](/img/structure/B3007556.png)

![4-[(3-Chlorophenyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3007558.png)

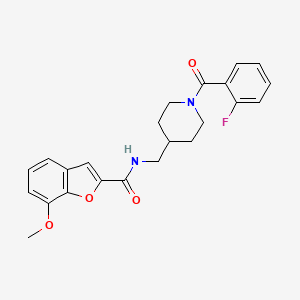

![2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxo-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3007560.png)

![6-(Bromomethyl)-2,2-difluorospiro[2.5]octane](/img/structure/B3007563.png)